tert-Butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate
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Overview
Description
Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have been found to possess various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives often starts from commercially available indoles . For example, the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate started from commercially available 4-bromo-1H-indole .Molecular Structure Analysis
The molecular structure of these compounds typically includes an indole core, which is a biologically known pharmacophore in medicinal molecules .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indole derivatives can be complex and involve multiple steps . For example, the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate involved formylation, reduction, protection of the hydroxy group, and introduction of a formyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can also vary. For example, tert-Butyl 4-bromo-1-oxo-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindole-2-carboxylate has a molecular weight of 438.13 .Scientific Research Applications
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs) are crucial in extending the shelf life of various products by inhibiting oxidation. tert-Butyl 4-bromo-6-hydroxy-1-oxo-3H-isoindole-2-carboxylate, a compound related to SPAs like BHT (2,6-di-tert-butyl-4-methylphenol) and DBP (2,4-di-tert-butyl-phenol), has been studied for its environmental presence and effects. These compounds have been detected in different environmental matrices such as indoor dust, air particulates, and water bodies, pointing to widespread distribution. The toxicity studies on SPAs suggest potential hepatic toxicity, endocrine disruption, and carcinogenic effects, highlighting the need for future research into safer alternatives with lower environmental impact (Liu & Mabury, 2020).
Decomposition of Methyl Tert-Butyl Ether
Methyl tert-butyl ether (MTBE), a gasoline additive, poses environmental concerns due to its persistence and potential for water contamination. Research into the decomposition of MTBE, which shares structural similarities with this compound, has shown that cold plasma reactors can effectively decompose MTBE into less harmful compounds. This study emphasizes the potential of applying advanced oxidation processes for the remediation of pollutants related to this compound in the environment (Hsieh et al., 2011).
Microbial Degradation of MTBE and Related Compounds
The fate of fuel oxygenates like MTBE in the subsurface is a concern, particularly their degradation under various redox conditions. The review on microbial degradation of MTBE and tert-butyl alcohol (TBA) underscores the complexity of biodegradation processes for compounds structurally related to this compound. It points to the possibility of biodegradation under both oxic and anoxic conditions, although site-specific factors greatly influence degradation rates and pathways. This insight is crucial for developing bioremediation strategies for contaminants similar to this compound (Schmidt et al., 2004).
Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs
The study of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs, compounds related to this compound, provides insight into the bioactivities of these compounds. They exhibit significant toxicity against various organisms, including their producers, suggesting potential for developing bioactive molecules for pharmaceutical applications. This review emphasizes the importance of understanding the natural sources, bioactivities, and toxicological profiles of these compounds for future chemical and pharmaceutical developments (Zhao et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 7-bromo-5-hydroxy-3-oxo-1H-isoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO4/c1-13(2,3)19-12(18)15-6-9-8(11(15)17)4-7(16)5-10(9)14/h4-5,16H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVWZLFVZGNYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1=O)C=C(C=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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